Imidazo[1,2-a]pyrazin-8-amine, 3-(2-fluorophenyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is an organic compound belonging to the class of imidazopyrazines. These compounds are characterized by a pyrazine ring fused to an imidazole ring. The presence of a fluorophenyl group and a methyl group attached to the nitrogen atom of the imidazole ring makes this compound unique and potentially useful in various scientific and industrial applications .
Preparation Methods
The synthesis of 3-(2-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which provides a solvent- and catalyst-free approach . Another approach includes multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These methods allow for the efficient construction of the imidazopyrazine scaffold, which can be further functionalized to obtain the desired compound.
Chemical Reactions Analysis
3-(2-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, radical reactions can lead to the direct functionalization of the imidazopyrazine scaffold, resulting in a variety of substituted derivatives .
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable scaffold for the development of new synthetic methodologies and drug development . In biology and medicine, it can be used as a molecular probe to study various biological processes and as a potential therapeutic agent . In the industrial sector, it may find applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it may act on cyclin-dependent kinase 2, influencing cell cycle regulation and other cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(2-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine can be compared with other similar compounds, such as 6-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine . While both compounds share the imidazopyrazine scaffold, the presence of different substituents can lead to variations in their chemical properties and biological activities. Other similar compounds include imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, which also exhibit valuable properties for various applications .
Properties
CAS No. |
787591-10-0 |
---|---|
Molecular Formula |
C13H11FN4 |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C13H11FN4/c1-15-12-13-17-8-11(18(13)7-6-16-12)9-4-2-3-5-10(9)14/h2-8H,1H3,(H,15,16) |
InChI Key |
GXHZDXCWQPFBFF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.